molecular formula CH4KO4S B166321 Potassium methyl sulfate CAS No. 562-54-9

Potassium methyl sulfate

Cat. No.: B166321
CAS No.: 562-54-9
M. Wt: 151.21 g/mol
InChI Key: QSGKLHYFBNRKBE-UHFFFAOYSA-N
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Description

Potassium methyl sulfate is a chemical compound with the formula CH5KO4S. It is a white crystalline powder that is highly soluble in water. This compound is known for its strong corrosive and irritant properties, making it essential to handle with care. This compound is primarily used in organic synthesis as a catalyst and esterification reagent.

Preparation Methods

Potassium methyl sulfate is typically prepared by reacting methyl sulfate (CH3OSO2OH) with potassium hydroxide (KOH). The process involves dissolving methyl sulfate in water and then slowly adding potassium hydroxide. The reaction mixture is then filtered to obtain the solid product of this compound .

Chemical Reactions Analysis

Potassium methyl sulfate undergoes various chemical reactions, including:

    Esterification: It reacts with alcohols to form corresponding sulfates.

    Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.

    Hydrolysis: In the presence of water, it can hydrolyze to form methanol and potassium hydrogen sulfate.

Common reagents used in these reactions include alcohols, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium methyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium methyl sulfate involves its ability to donate sulfate groups in chemical reactions. This property makes it an effective catalyst in esterification and other organic synthesis processes. The molecular targets and pathways involved include the activation of hydroxyl groups in alcohols, facilitating their conversion to sulfates .

Comparison with Similar Compounds

Potassium methyl sulfate can be compared with other similar compounds such as:

    Potassium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.

    Potassium sulfate: Lacks the organic methyl group and is primarily used as a fertilizer.

    Potassium bisulfate: Contains an additional hydrogen atom, making it more acidic.

The uniqueness of this compound lies in its ability to act as a versatile catalyst in organic synthesis, particularly in esterification reactions .

Properties

CAS No.

562-54-9

Molecular Formula

CH4KO4S

Molecular Weight

151.21 g/mol

IUPAC Name

potassium;methyl sulfate

InChI

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);

InChI Key

QSGKLHYFBNRKBE-UHFFFAOYSA-N

Isomeric SMILES

COS(=O)(=O)[O-].[K+]

SMILES

COS(=O)(=O)[O-].[K+]

Canonical SMILES

COS(=O)(=O)O.[K]

562-54-9

Pictograms

Irritant; Health Hazard

Related CAS

75-93-4 (Parent)

Synonyms

Potassium methyl sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?

A1: Research suggests that this compound, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by this compound []. This suggests a role for this compound in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.

Q2: What is the role of this compound in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?

A2: this compound has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when this compound is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.

Q3: Can this compound be used to study synaptic plasticity in the brain?

A3: Yes, this compound has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of this compound to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.

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